2-(Thiophen-2-YL)piperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-thiophen-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C9H14N2S/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-2,5,7-8,11H,3-4,6,10H2 |
InChI Key |
BFRGMDZWJLFNCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1N)C2=CC=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Thiophen 2 Yl Piperidin 4 Amine and Analogues
Strategies for Piperidine (B6355638) Ring Construction
The formation of the piperidine ring is a cornerstone of synthesizing 2-(thiophen-2-yl)piperidin-4-amine. Several key strategies are employed by chemists to build this heterocyclic system.
Reductive Amination Approaches for 4-Aminopiperidines
Reductive amination is a widely utilized and versatile method for the synthesis of substituted piperidines. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
In the context of 4-aminopiperidines, a common starting material is a protected 4-piperidone (B1582916) derivative, such as N-Boc-4-piperidone. researchgate.net This can undergo reductive amination with a suitable amine, followed by deprotection, to yield the desired 4-aminopiperidine (B84694). For instance, the reaction of N-Boc-4-piperidone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride is a frequently employed strategy. researchgate.netnih.gov
A specific example involves the reductive amination of 4-amino-1-Boc-piperidine with an appropriate aldehyde to introduce substituents at the 4-amino position. nih.gov This highlights the adaptability of reductive amination for creating diverse analogues. The choice of reducing agent is crucial, with various borohydride (B1222165) reagents offering different levels of reactivity and selectivity. researchgate.net
Table 1: Examples of Reductive Amination in Piperidine Synthesis
| Starting Material | Amine/Aldehyde | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| N-Boc-4-piperidone | 3,4-dichloroaniline | Not Specified | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine derivative | researchgate.net |
| 4-amino-1-Boc-piperidine | 2-phenyl acetaldehyde | Triacetoxyborohydride | Intermediate for 4-aminopiperidine analogues | nih.gov |
| N-benzyl-4-piperidone | tert-butyl carbamate (B1207046) (forms imine) | Pd/C, H₂ | 4-Boc-aminopiperidine | google.com |
Cyclization Reactions in Piperidine Ring Formation from Acyclic Precursors
The construction of the piperidine ring can also be achieved through the cyclization of acyclic precursors. mdpi.com This approach offers a high degree of flexibility in introducing substituents onto the piperidine core. Various cyclization strategies have been developed, including intramolecular radical cyclizations and metal-catalyzed processes. mdpi.com
One notable method is the intramolecular hydroamination of unsaturated amines, where an amino group adds across a double or triple bond within the same molecule to form the heterocyclic ring. organic-chemistry.org Gold-catalyzed hydroamination of unactivated olefins has proven to be an effective method for creating protected nitrogen heterocycles. organic-chemistry.org Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org
Radical cyclizations provide another powerful tool for piperidine synthesis. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to 2,4-disubstituted piperidines. organic-chemistry.org
Catalytic Hydrogenation of Pyridine (B92270) Precursors for Piperidine Synthesis
The catalytic hydrogenation of pyridine derivatives is a direct and atom-economical method for synthesizing piperidines. rsc.org This approach is particularly valuable due to the wide availability of substituted pyridines. However, the aromaticity of the pyridine ring and its potential to poison the catalyst can present challenges. rsc.orgchemrxiv.org
A variety of transition metal catalysts, both homogeneous and heterogeneous, are employed for pyridine hydrogenation. chemrxiv.orgnih.gov Rhodium, iridium, and palladium-based catalysts are commonly used. rsc.orgdicp.ac.cnthieme-connect.com For example, a commercially available rhodium compound, Rh₂O₃, has been shown to effectively reduce various unprotected pyridines under mild conditions. rsc.org
Iridium catalysts have also demonstrated high efficiency. chemrxiv.orgepfl.ch An iridium(III) complex has been used for the ionic hydrogenation of pyridines, tolerating a wide range of functional groups. chemrxiv.org The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst system enables the synthesis of various six-membered nitrogen heterocycles, including piperidines, through a Wacker-type aerobic oxidative cyclization. organic-chemistry.orgnih.gov
Table 2: Transition Metal Catalysts in Pyridine Hydrogenation
| Catalyst System | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|
| Rh₂O₃ | Unprotected pyridines | Mild conditions, broad scope | rsc.org |
| Iridium(III) complex | Functionalized pyridines | Tolerates sensitive functional groups | chemrxiv.orgepfl.ch |
| Pd(DMSO)₂(TFA)₂ | Alkenes with tethered sulfonamides | Aerobic oxidative cyclization | organic-chemistry.orgnih.gov |
| Rh-JosiPhos | 3-Substituted pyridinium (B92312) salts | High enantioselectivity with a base | unimi.it |
Achieving stereoselectivity in pyridine hydrogenation is crucial for the synthesis of chiral piperidines, which are prevalent in pharmaceuticals. dicp.ac.cnmdpi.com Asymmetric hydrogenation often involves the use of chiral ligands in combination with a metal catalyst. unimi.itrsc.org
One successful strategy involves the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts using a Rh-JosiPhos catalyst in the presence of a base, achieving high enantiomeric excess. unimi.it Another approach is the rhodium-catalyzed reductive transamination of pyridinium salts, which allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net This method introduces a chiral primary amine under reducing conditions, leading to a transamination reaction that induces chirality on the piperidine ring. dicp.ac.cn
Alkene Cyclization and Oxidative Amination Approaches
The cyclization of alkenes coupled with amination represents another modern strategy for piperidine synthesis. mdpi.com Gold(I)-catalyzed oxidative amination of non-activated alkenes can be used to form substituted piperidines. mdpi.com This reaction proceeds through the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing another functional group. mdpi.com
Palladium(II)-catalyzed intramolecular aerobic oxidative amination of alkenes is another effective method for constructing six-membered N-heterocycles, including piperidines. nih.gov This Wacker-type cyclization utilizes a base-free catalyst system and provides access to a range of heterocyclic structures. nih.gov
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful and widely utilized strategy for the synthesis of the piperidine core. These methods often involve the formation of a carbon-nitrogen bond to close the six-membered ring. Various approaches to intramolecular cyclization have been developed, each with its own advantages and substrate scope.
One common strategy involves the cyclization of haloamines. For instance, N-tosyl homoallylamine can undergo aza-Prins cyclization with carbonyl compounds in the presence of a Lewis acid like aluminum chloride and a halide source to yield trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org Another approach is the iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide with Oxone, which affords N-tosyl iodopiperidines in good yields. organic-chemistry.org
Radical-mediated amine cyclization offers another avenue to piperidine synthesis. For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov Additionally, a radical cyclization of 1,6-enynes initiated by borane (B79455) addition and subsequent oxidation can produce piperidines. mdpi.com
Reductive amination and hydroamination/cyclization cascades are also effective. The iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) allows for the formation of piperidines. nih.gov Similarly, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, mediated by acid, leads to the formation of the piperidine ring. nih.govmdpi.com
| Strategy | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Aza-Prins Cyclization | AlCl3, Trimethylsilyl halide | High diastereoselectivity for trans products | organic-chemistry.org |
| Iodocyclization | KI, Oxone | Good yields for N-tosyl iodopiperidines | organic-chemistry.org |
| Radical-Mediated Cyclization | Cobalt(II) catalyst or Borane | Effective for various piperidine and pyrrolidone syntheses | nih.govmdpi.com |
| Reductive Amination | Iron catalyst, Phenylsilane | Efficient for pyrrolidines, piperidines, and azepanes | nih.gov |
| Reductive Hydroamination/Cyclization | Acid catalysis | Proceeds via an iminium ion intermediate | nih.govmdpi.com |
Phosphine-Catalyzed Annulation Methods
Phosphine-catalyzed annulation reactions have emerged as a powerful tool for the construction of highly functionalized piperidine rings. These reactions often proceed under mild conditions and offer good control over stereoselectivity.
A prominent example is the [4+2] annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes. acs.orgnih.gov In this reaction, the enone acts as a four-atom component, and the reaction is catalyzed by a phosphine (B1218219), leading to piperidine derivatives in moderate to excellent yields and with good to excellent diastereoselectivities. acs.orgnih.gov
Another variation involves the phosphine-catalyzed [4+2] annulation of α-alkylallenoates with imines. nih.govresearchgate.net This method has been successfully applied to the synthesis of various piperidine derivatives, including complex natural products like (+)-hirsutine. nih.gov The reaction's robustness is demonstrated by its ability to proceed in good yield even with crude imine starting materials. nih.gov Chiral phosphine catalysts can be employed to achieve enantioselective synthesis of piperidine derivatives. nih.gov For instance, a P-chiral bicyclic phosphine has been used in the reaction between α-alkylallenoates and imines to produce enantioenriched guvacine (B1672442) derivatives. nih.gov
| Reactants | Catalyst Type | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| δ-Sulfonamido-substituted enones and 1,1-dicyanoalkenes | Phosphine | Piperidine derivatives | Moderate to excellent yields, good to excellent diastereoselectivities | acs.orgnih.gov |
| α-Alkylallenoates and Imines | Phosphine (achiral or chiral) | Tetrahydropyridines | Robust reaction, applicable to total synthesis, potential for enantioselectivity | nih.govresearchgate.net |
Installation and Functionalization of the Thiophene (B33073) Moiety
Electrophilic Substitution Reactions on Thiophene Rings
Electrophilic substitution is a fundamental reaction for functionalizing thiophene rings. Due to its electron-rich nature, thiophene is more reactive towards electrophiles than benzene. youtube.compharmaguideline.com The substitution typically occurs at the C2 and C5 positions, which are more nucleophilic. pharmaguideline.com
Friedel-Crafts acylation is a common method to introduce acyl groups onto the thiophene ring. For instance, the reaction of thiophene with diacyl chlorides in the presence of a Lewis acid like aluminum chloride can yield di(thiophen-2-yl)alkane diones. nih.gov This method allows for the synthesis of symmetrical diketones which can be further modified.
Bromination of thiophenes can be achieved regioselectively, providing key intermediates for further transformations. nih.gov These brominated thiophenes are valuable precursors for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Methods for Thiophene Linkage
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between a thiophene ring and other molecular fragments. nobelprize.org These reactions offer mild conditions and broad functional group tolerance.
The Suzuki-Miyaura cross-coupling is a widely used method for this purpose. It involves the reaction of a bromothiophene with a boronic acid derivative in the presence of a palladium catalyst and a suitable ligand. nih.gov For example, the synthesis of cyclopropylthiophenes has been optimized using a palladium(II) acetate (B1210297) and SPhos ligand system, achieving good to excellent yields. nih.gov
The Negishi cross-coupling, which utilizes organozinc reagents, is another powerful method. nobelprize.org It is known for its high selectivity and tolerance of a wide range of functional groups. nobelprize.org
These cross-coupling reactions are crucial for constructing the 2-(thiophen-2-yl)piperidine (B2822841) linkage, typically by coupling a thiophene-based organometallic reagent with a suitably functionalized piperidine derivative or vice-versa.
Condensation Reactions with Thiophene Derivatives
Condensation reactions provide a direct route to link thiophene moieties to other heterocyclic systems. For instance, the condensation of thiophene-2-carbaldehyde (B41791) with piperidine derivatives can be used to synthesize thiophene-based Schiff bases containing a piperidine ring. acgpubs.org These reactions can sometimes be performed under green chemistry conditions, without the need for a catalyst or solvent, resulting in high yields. acgpubs.org
Another example is the condensation of 5-nitro-2-thiophene carboxaldehyde with various amines to synthesize a series of thiophene derivatives. nih.gov These condensation reactions are valuable for creating a diverse range of thiophene-containing compounds.
Synthesis of Key Intermediates for this compound
The synthesis of this compound often proceeds through the preparation of key intermediates. One common intermediate is 4-hydroxy-4-(thiophen-2-yl)piperidine. This can be synthesized via a Grignard reaction between a 2-bromothiophene (B119243) and a 4-piperidone carbamate, followed by hydrolysis of the carbamate. google.com
Another important intermediate is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. An optimized synthesis of this compound starts from 1-benzylpiperidin-4-one, which undergoes a Strecker-type condensation with aniline (B41778) and HCN to yield an anilino-nitrile. researchgate.net Subsequent hydrolysis and esterification provide the target intermediate. researchgate.net
These key intermediates possess the core piperidine structure and a functional group at the 4-position that can be converted to an amine, as well as a point of attachment for the thiophene ring.
Precursors Derived from Piperidones and Hydroxy-piperidines
The use of piperidone and hydroxy-piperidine intermediates is a foundational strategy for constructing the this compound scaffold. These methods often involve building the thiophene-piperidine connection or introducing the amine functionality at a late stage.
A primary route involves the addition of a thiophene nucleophile to a protected 4-piperidone. For instance, a Grignard reaction can be performed where an appropriately substituted 2-bromothiophene reacts with a 4-piperidone carbamate to yield a tertiary alcohol, specifically a 4-hydroxy-4-thiophen-2-yl-piperidine intermediate. google.com Subsequent removal of the protecting carbamate group furnishes the core hydroxy-piperidine precursor. This intermediate is then poised for further functionalization.
Another established pathway to 4-piperidones is the Dieckmann condensation of aminodicarboxylate esters, which involves intramolecular cyclization catalyzed by a base. dtic.milresearchgate.net This is a widely used method for creating the piperidone ring itself, which can then be subjected to reactions like the Grignard addition mentioned above. The Petrenko-Kritschenko piperidone synthesis offers an alternative approach. researchgate.net
The synthesis of substituted piperidones can also be achieved through an aza-Michael reaction, which is an atom-efficient method for accessing these biologically important heterocycles. kcl.ac.uk For example, substituted divinyl ketones can undergo cyclization with a primary amine like benzylamine (B48309) to produce N-benzylic 4-piperidones. kcl.ac.uk
Once the 4-hydroxy-4-(thiophen-2-yl)piperidine precursor is obtained, the amine group at the 4-position can be introduced. While direct conversion is complex, this scaffold is often used to create analogues. For instance, the hydroxy group can be dehydrated under acidic conditions to form the corresponding tetrahydropyridine (B1245486) derivative. google.com Alternatively, reductive amination of the precursor with a suitable aldehyde can be used to introduce substituents on the piperidine nitrogen, leading to various analogues. google.com
A distinct approach utilizes a pre-existing aminopiperidine structure. For example, in the synthesis of complex analogues, a nucleophilic substitution reaction between a chlorinated thieno[3,2-d]pyrimidine (B1254671) and tert-butyl 4-aminopiperidine-1-carboxylate can be employed. nih.gov The Boc-protecting group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the piperidin-4-amine moiety. nih.gov This highlights the utility of commercially available or readily synthesized aminopiperidine precursors.
Table 1: Synthesis of Piperidine Precursors
| Precursor Type | Synthetic Method | Key Reagents | Outcome |
|---|---|---|---|
| 4-Hydroxy-4-thiophen-2-yl-piperidine | Grignard Reaction | 2-Bromothiophene, 4-Piperidone Carbamate | Tertiary alcohol intermediate google.com |
| N-Substituted 4-Piperidone | Aza-Michael Reaction | Divinyl Ketone, Primary Amine | N-substituted 4-piperidone ring kcl.ac.uk |
| N-Substituted 4-Piperidone | Dieckmann Condensation | Aminodicarboxylate Ester, Base | β-keto ester, then 4-piperidone dtic.milresearchgate.net |
Utilization of Thiophene-2-carbaldehyde and Related Building Blocks
A more direct and convergent approach to the 2-(thiophen-2-yl)piperidine core involves the use of thiophene-2-carbaldehyde as a key building block. This strategy typically relies on reductive amination, a powerful reaction for forming carbon-nitrogen bonds.
The synthesis can be accomplished by reacting thiophene-2-carbaldehyde directly with a suitable piperidine derivative. For the synthesis of the parent 4-(thiophen-2-yl)piperidine, a reaction with piperidine under acidic conditions, followed by reduction, is a common method. More specifically for the target molecule, a reaction could be envisioned with a protected 4-aminopiperidine.
In a related synthetic pathway, thiophene-2-carbaldehyde can be condensed with various compounds. researchgate.net For example, the Knoevenagel condensation of a ketone with malononitrile, followed by a Gewald reaction with sulfur, is a classic method to produce 2-aminothiophene derivatives, which can serve as precursors for more complex structures. sciforum.net Furthermore, thiophene-2-carbaldehydes can be functionalized at the 4-position of the thiophene ring via Suzuki-Miyaura cross-coupling reactions with various arylboronic acids or esters. nih.gov This allows for the synthesis of a diverse library of 4-arylthiophene-2-carbaldehydes, which can then be used as building blocks to create a wide array of analogues of this compound. nih.gov
The general process for creating the piperidine ring often involves a reductive amination cascade. An operationally convenient one-pot reductive amination of aldehydes can be achieved using various catalysts and a reducing agent like sodium borohydride (NaBH₄) under ambient conditions. researchgate.net
Table 2: Reactions Involving Thiophene-2-carbaldehyde
| Reaction Type | Key Reagents | Product Type | Yield |
|---|---|---|---|
| Reductive Amination | Thiophene-2-carbaldehyde, Piperidine, NaBH₄ | 4-(Thiophen-2-yl)piperidine | 82% |
| Suzuki-Miyaura Coupling | 4-Bromothiophene-2-carbaldehyde, Arylboronic Acid, Pd(0) Catalyst | 4-Arylthiophene-2-carbaldehyde | Moderate to Excellent nih.gov |
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility
When comparing the synthetic routes to this compound and its analogues, several factors must be considered: efficiency, selectivity, and the accessibility of starting materials.
Selectivity: Selectivity, particularly stereoselectivity, is a critical consideration when synthesizing substituted piperidines, which can have multiple stereocenters. The piperidine ring is conformationally flexible, and controlling the spatial arrangement of substituents is a significant challenge. Routes starting from chiral precursors or those employing stereoselective reactions offer better control. For example, using S-α-phenylethylamine as a chiral auxiliary in the aza-Michael cyclization to form 4-piperidones can lead to separable diastereomeric products, allowing for the resolution of stereochemistry at the 2-position of the piperidine ring. kcl.ac.uk Reductive cyclization of amino acetals prepared via the nitro-Mannich reaction is another method that allows for diastereoselective control over the final piperidine structure. mdpi.com Convergent routes using reductive amination of a pre-existing piperidine may offer less control over newly formed stereocenters unless chiral catalysts or auxiliaries are employed.
Accessibility: The accessibility of starting materials plays a crucial role in the practicality of a synthetic route. Common building blocks like thiophene-2-carbaldehyde, piperidine, and simple 4-piperidones are generally commercially available and relatively inexpensive. researchgate.net Routes that rely on these readily accessible materials are often more practical for large-scale synthesis. In contrast, methods requiring complex, multi-step preparations of precursors, such as highly substituted divinyl ketones or specialized aminodicarboxylate esters for the Dieckmann condensation, are less accessible. kcl.ac.ukresearchgate.net While the Suzuki-Miyaura coupling allows for diverse analogues from functionalized thiophene-2-carbaldehydes, it requires access to a range of arylboronic acids, the availability and cost of which can vary. nih.gov
Chemical Reactivity and Derivatization Studies of 2 Thiophen 2 Yl Piperidin 4 Amine
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The piperidine ring contains two nitrogen atoms: a secondary amine within the ring (at position 1) and a primary amine substituent (at position 4). The secondary amine is a nucleophilic center and can readily participate in various reactions.
The nitrogen atom of the piperidine ring is nucleophilic and can be readily functionalized through alkylation and acylation reactions. These reactions are fundamental for modifying the compound's properties.
N-Alkylation: The secondary amine of the piperidine can be alkylated using various alkylating agents. Reductive amination is a common and effective method, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. researchgate.netgoogle.com This process introduces a new alkyl group onto the piperidine nitrogen. Another standard method is the reaction with alkyl halides (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. researchgate.net The choice of solvent often includes polar aprotics like DMF or acetonitrile. researchgate.net
N-Acylation: Acylation of the piperidine nitrogen is typically achieved by treating the compound with acylating agents like acyl chlorides or acid anhydrides. acs.org These reactions are often performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to act as a scavenger for the hydrochloric acid byproduct. researchgate.net This results in the formation of an N-acylpiperidine derivative, converting the secondary amine into a tertiary amide. These amide derivatives are generally stable and play a significant role in modifying the electronic and steric properties of the molecule. For instance, N-acylation can be performed by reacting the amine with 2-(thiophen-2-yl)acetyl chloride in a solvent like THF with triethylamine. acs.org
Table 1: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Sodium Triacetoxyborohydride | N-Alkylpiperidine |
| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, DIPEA) | N-Alkylpiperidine |
| Acylation | Acyl Chloride, Base (e.g., Pyridine, Et₃N) | N-Acylpiperidine |
| Acylation | Acid Anhydride (B1165640) | N-Acylpiperidine |
The primary amine group at the 4-position of the piperidine ring is a key site for condensation reactions, most notably the formation of Schiff bases (or imines). This reaction involves the condensation of the primary amine with a carbonyl compound, typically an aldehyde or a ketone. nih.gov
The formation of a Schiff base from 2-(thiophen-2-yl)piperidin-4-amine would proceed by reacting it with an appropriate aldehyde or ketone, often under mild, acid-catalyzed conditions. The reaction can sometimes be achieved simply by mixing the reactants in a suitable solvent like ethanol, occasionally with gentle heating. acgpubs.orgnih.gov The resulting imine contains a C=N double bond where the nitrogen is that of the original primary amine. This transformation is significant as the azomethine group (-HC=N-) is a versatile pharmacophore. nih.gov Studies on similar structures have shown that piperidine derivatives can be reacted with aldehydes like thiophene-2-carbaldehyde (B41791) to form the corresponding Schiff base in high yield. acgpubs.org This reaction is a powerful tool for linking the core structure to other molecular fragments.
Table 2: Schiff Base Formation
| Reactant 1 | Reactant 2 | Catalyst (Optional) | Product |
|---|---|---|---|
| This compound | Aldehyde (e.g., Thiophene-2-carbaldehyde) | Acid (e.g., p-TsOH), Piperidine | Schiff Base (Imine) |
| This compound | Ketone | Acid (e.g., p-TsOH) | Schiff Base (Imine) |
Reactivity of the Thiophene (B33073) Heterocycle
The thiophene ring is an electron-rich aromatic system, which dictates its reactivity primarily towards electrophilic substitution. The sulfur atom also allows for oxidation reactions.
The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S-dioxide). google.com This transformation significantly alters the electronic properties and geometry of the thiophene ring. The oxidation of thioethers to sulfoxides can be achieved using a variety of oxidizing agents. organic-chemistry.org For selective oxidation to the sulfoxide without over-oxidation to the sulfone, controlled conditions and specific reagents are necessary. Modern methods employ catalysts like manganese porphyrins or metal-free quinoid catalysts with oxygen. organic-chemistry.orgrsc.org Hydrogen peroxide in the presence of a suitable catalyst, such as tantalum carbide, is also effective for this conversion. organic-chemistry.org Further oxidation of the sulfoxide yields the sulfone.
The aromatic thiophene ring is relatively stable, and its reduction requires specific catalytic systems. Hydrogenation of thiophene and its derivatives can lead to dihydrothiophene or the fully saturated tetrahydrothiophene. This process typically involves transition metal catalysis under conditions of high temperature and pressure. nih.gov While specific examples for the reduction of this compound are not prevalent, the general principles of N-heterocycle hydrogenation are applicable. Catalytic systems involving rhodium or ruthenium have been used for the hydrogenation of various heterocyclic compounds. nih.gov Chemo-enzymatic methods have also been developed for the reduction of related heterocyclic systems. acs.org
As an electron-rich aromatic ring, thiophene readily undergoes electrophilic aromatic substitution (EAS) at a rate greater than that of benzene. pearson.combrainly.in In 2-substituted thiophenes, such as the title compound, the incoming electrophile is directed to the vacant C5 position, which is the other position alpha to the sulfur atom. uoanbar.edu.iq
Common electrophilic substitution reactions applicable to the thiophene ring include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. quimicaorganica.org
Nitration: Introduction of a nitro group is typically performed with a mixture of nitric acid and acetic anhydride to avoid the harsh conditions of nitric and sulfuric acids which can degrade the thiophene ring. quimicaorganica.org
Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiophene ring, usually at the C5 position, using an acyl chloride and a Lewis acid catalyst like tin(IV) chloride. quimicaorganica.org
Table 3: Electrophilic Substitution on the Thiophene Ring
| Reaction Type | Reagents | Position of Substitution | Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C5 | 2-(5-Bromo-thiophen-2-yl)piperidin-4-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | C5 | 2-(5-Chloro-thiophen-2-yl)piperidin-4-amine |
| Nitration | HNO₃ / Acetic Anhydride | C5 | 2-(5-Nitro-thiophen-2-yl)piperidin-4-amine |
| Acylation | Acyl Chloride / SnCl₄ | C5 | 2-(5-Acyl-thiophen-2-yl)piperidin-4-amine |
Transformations at the Piperidine C-4 Amino Group
The primary amino group at the C-4 position of the piperidine ring is, in principle, a versatile functional handle for a variety of chemical transformations. Based on the general reactivity of primary amines, several derivatization strategies can be postulated. These include, but are not limited to, acylation, sulfonylation, and reductive amination.
Acylation and Sulfonylation: The nucleophilic nature of the C-4 amino group would readily allow for reactions with acylating and sulfonylating agents. For instance, treatment with acyl chlorides or anhydrides in the presence of a base would be expected to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. While these are standard transformations for primary amines, specific examples with optimized conditions and detailed characterization of the resulting N-substituted-2-(thiophen-2-yl)piperidin-4-amine derivatives are not detailed in available research literature.
Reductive Amination: Reductive amination represents a powerful tool for the introduction of diverse substituents onto the C-4 nitrogen. nih.govnih.govresearchgate.net This two-step, one-pot process typically involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. nih.govnih.gov This methodology would theoretically allow for the synthesis of a wide array of secondary and tertiary amines derived from this compound. However, specific studies applying this to the title compound, including tables of synthesized derivatives and their yields, are not present in the reviewed literature.
Multi-Component Reactions and Heterocycle Annulation for Structural Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, offering significant advantages in terms of atom economy and operational simplicity. beilstein-journals.org The primary amino group of this compound makes it a suitable candidate for various MCRs, such as the Ugi and Passerini reactions, which are instrumental in the rapid generation of compound libraries for drug discovery.
Ugi and Passerini Reactions: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govresearchgate.net The Passerini three-component reaction utilizes an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form α-acyloxy amides. beilstein-journals.orgscirp.org The incorporation of this compound as the amine component in an Ugi reaction would lead to the formation of complex peptide-like structures. Despite the potential of these reactions for rapid structural diversification, there is no specific literature detailing the use of this compound in such MCRs.
Heterocycle Annulation: The bifunctional nature of this compound, possessing both a primary amine and a reactive thiophene ring, makes it an attractive precursor for the synthesis of fused heterocyclic systems. For instance, condensation reactions of the C-4 amino group with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine (B1678525) or pyrazole (B372694) rings. The synthesis of pyrazoles from chalcones and hydrazine (B178648) derivatives is a well-established method. Similarly, thiophene-containing precursors have been used to synthesize a variety of heterocyclic compounds. nih.govscirp.org However, specific examples of heterocycle annulation starting from this compound are not documented in the available scientific reports.
Stereochemical Investigations of 2 Thiophen 2 Yl Piperidin 4 Amine
Chiral Centers and Enantiomeric Forms of the Compound
2-(Thiophen-2-yl)piperidin-4-amine possesses two stereogenic centers at the C2 and C4 positions of the piperidine (B6355638) ring. The presence of these two chiral centers gives rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers: (2R, 4R) and (2S, 4S), and (2R, 4S) and (2S, 4R).
The relationship between the substituents at the C2 and C4 positions defines the diastereomeric forms, which are designated as cis and trans. In the cis isomer, the thiophene (B33073) and amine groups are on the same side of the piperidine ring's plane, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers. The specific configuration of these stereoisomers is a critical factor in determining the molecule's three-dimensional shape and, consequently, its biological activity.
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Diastereomeric Form | Relationship |
|---|---|---|
| (2R, 4R) | trans | Enantiomer of (2S, 4S) |
| (2S, 4S) | trans | Enantiomer of (2R, 4R) |
| (2R, 4S) | cis | Enantiomer of (2S, 4R) |
Enantioselective Synthetic Approaches to this compound and its Analogues
The synthesis of specific enantiomers of 2,4-disubstituted piperidines like this compound is a significant challenge in organic synthesis. Enantioselective approaches are crucial for accessing optically pure forms of the compound for pharmacological studies.
One notable strategy involves the kinetic resolution of 2-aryl-4-methylenepiperidines. This method allows for the asymmetric synthesis of 2,4-disubstituted piperidines. whiterose.ac.uk Although this specific example does not use a thiophene group, the principle can be extended to such analogues. The process involves the deprotonation of one enantiomer of the substrate at a faster rate using a chiral ligand, such as (−)-sparteine, in conjunction with an organolithium base. whiterose.ac.uk The resulting enantioenriched starting material can then be further functionalized to introduce the desired amine group at the 4-position, yielding the target compound with high enantiomeric purity. whiterose.ac.uk
Another powerful technique is the use of iridium(III)-catalyzed cascades, which can facilitate the stereoselective synthesis of substituted piperidines. nih.gov This method can be adapted for enantioselective outcomes, particularly when conducted in water, which helps to prevent the racemization of enantioenriched substrates. nih.gov Such an approach could provide a route to highly enantiopure C4-substituted piperidines, which are precursors to the final compound. nih.gov
Diastereoselective Control in Piperidine Synthesis
Controlling the relative stereochemistry between the C2 and C4 positions is fundamental to selectively synthesizing either the cis or trans diastereomers of this compound. Several methods have been developed for the diastereoselective synthesis of 2,4-disubstituted piperidines.
One effective strategy relies on the conformational bias of N-acylated piperidines. The resonance between the nitrogen lone pair and the acyl group creates allylic strain that can direct the approach of incoming reagents. acs.org By carefully choosing the order of reaction steps, it is possible to achieve complete control over the selectivity, providing access to both cis and trans diastereomers. acs.orgnih.gov
Radical cyclization is another powerful method for establishing the piperidine ring with high diastereoselectivity. organic-chemistry.orgresearchgate.net For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can produce 2,4-disubstituted piperidines. The choice of the reducing agent is critical; while tributyltin hydride typically yields trans products with moderate selectivity, using tris(trimethylsilyl)silane (B43935) (TTMSS) can dramatically enhance the diastereomeric ratio to as high as 99:1 in favor of the trans isomer. organic-chemistry.orgresearchgate.net This enhancement is attributed to a cascade process that selectively rearranges the minor cis isomer. organic-chemistry.orgresearchgate.net
Table 2: Diastereoselectivity in Radical Cyclization of Piperidine Precursors
| Reducing Agent | Typical trans:cis Ratio | Yield | Reference |
|---|---|---|---|
| Tributyltin Hydride (TBTH) | 3:1 to 6:1 | - | organic-chemistry.orgresearchgate.net |
Separation of Enantiomers (e.g., Chiral HPLC)
Once a racemic or diastereomeric mixture of this compound is synthesized, the separation of the individual stereoisomers is essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioseparation of chiral amines and their derivatives. nih.govresearchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric repulsion) between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, including the type and concentration of alcohol modifiers, significantly affects the resolution of the enantiomers. researchgate.net
Alternatively, diastereomers can be separated by standard chromatographic techniques or crystallization. google.com After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the target compound. google.com Direct separation of enantiomeric mixtures can also be achieved through chiral chromatography using a chiral support, eluent, or ion-pairing agent. nih.govgoogle.com
Conformational Analysis of the Piperidine Ring System
The piperidine ring in this compound is not planar and typically adopts a chair conformation to minimize steric and torsional strain. chemrevlett.comnih.gov In a 2,4-disubstituted piperidine, the substituents can occupy either axial or equatorial positions.
The thermodynamically most stable conformation is generally the one where the bulky substituents occupy equatorial positions to avoid 1,3-diaxial interactions. For the trans isomer of this compound, the diequatorial conformation is expected to be the most stable. For the cis isomer, one substituent must be axial while the other is equatorial. The preferred conformation will depend on the relative steric bulk of the thiophene and amine groups.
The conformation of the piperidine ring is also influenced by the nitrogen atom's substituent and the presence of N-acylation, which can alter the ring's geometry due to resonance effects. acs.org Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for determining the preferred conformation and the stereochemical arrangement of the substituents on the piperidine ring. acs.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Aryl-4-methylenepiperidines |
| 7-substituted-6-aza-8-bromooct-2-enoates |
| Tributyltin hydride |
Spectroscopic Characterization and Structural Elucidation of 2 Thiophen 2 Yl Piperidin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each hydrogen and carbon atom in 2-(thiophen-2-yl)piperidin-4-amine and its derivatives can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a typical 2-(thiophen-2-yl)piperidine (B2822841) derivative, the thiophene (B33073) ring protons are expected to resonate in the aromatic region, generally between δ 6.8 and 7.5 ppm. The specific coupling patterns (doublet, doublet of doublets, triplet) of these protons are indicative of their positions (3, 4, or 5) on the thiophene ring.
The protons on the piperidine (B6355638) ring appear in the more upfield region, typically between δ 1.5 and 3.5 ppm. The proton at C2, being adjacent to the thiophene ring, would likely appear as a distinct multiplet. The protons axial and equatorial to the piperidine ring often show different chemical shifts and coupling constants, which helps in confirming the ring's conformation, usually a stable chair form. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and appear at a lower field compared to the other piperidine protons. The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the thiophene ring typically appear in the δ 120-145 ppm range. The piperidine ring carbons are found further upfield, generally between δ 25 and 60 ppm. For instance, in related benzimidazolinyl piperidine derivatives, piperidine carbons have been observed at approximately δ 25.5, 46.4, 52.9, and 61.2 ppm. researchgate.net The carbon atom attached to the nitrogen (C4) and the carbon atom attached to the thiophene ring (C2) would be expected at the lower end of this range due to the electron-withdrawing effects of the heteroatoms.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 2-(Thiophen-2-yl)piperidine Scaffold
Note: This table presents expected chemical shift ranges based on analyses of related thiophene-piperidine derivatives. Actual values for this compound may vary.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Thiophene Ring | |||
| H-3' | ~6.9 - 7.1 | ~124 - 126 | Doublet of doublets |
| H-4' | ~6.8 - 7.0 | ~123 - 125 | Triplet or doublet of doublets |
| H-5' | ~7.2 - 7.5 | ~127 - 129 | Doublet of doublets |
| C-2' | N/A | ~140 - 145 | Point of attachment to piperidine |
| Piperidine Ring | |||
| H-2 (axial/eq) | ~3.0 - 3.5 | ~55 - 60 | Adjacent to thiophene and nitrogen |
| H-3 (axial/eq) | ~1.5 - 2.0 | ~28 - 35 | |
| H-4 (axial/eq) | ~2.8 - 3.2 | ~45 - 50 | Carbon bearing the amine group |
| H-5 (axial/eq) | ~1.5 - 2.0 | ~28 - 35 | |
| H-6 (axial/eq) | ~2.5 - 3.0 | ~40 - 45 | |
| Amine Group | |||
| NH₂ | Variable (broad singlet) | N/A | Shift is solvent/concentration dependent |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₉H₁₄N₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The fragmentation of the molecular ion provides valuable structural information. Based on studies of related piperazine (B1678402) and thiophene compounds, a likely fragmentation pathway for this compound would involve several key cleavages.
Alpha-Cleavage: Cleavage of the bonds adjacent to the piperidine nitrogen is common. This can lead to the opening of the piperidine ring.
Loss of Amine Group: Fragmentation can occur via the loss of the amine group (•NH₂) or ammonia (B1221849) (NH₃) from the C4 position.
Thiophene Ring Fragmentation: The thiophene ring can fragment, often initiated by the cleavage of the C-S bonds. A characteristic fragment is the thiopyrylium (B1249539) ion.
Piperidine Ring Cleavage: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions. A common fragmentation pattern for piperazines involves the cleavage of C-N bonds within the ring, resulting in characteristic ions at m/z 56 and 70, a pattern that could be analogous in piperidines.
A plausible major fragmentation would be the cleavage of the bond between C2 of the piperidine and the thiophene ring, leading to a piperidine-based ion and a thiophene-based ion.
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| m/z Value (Proposed) | Proposed Fragment Ion | Fragmentation Pathway |
| 182 | [C₉H₁₄N₂S]⁺ | Molecular Ion [M]⁺ |
| 165 | [C₉H₁₁NS]⁺ | Loss of •NH₂ from C4 |
| 99 | [C₅H₇N₂]⁺ | Cleavage of C2-Thiophene bond (piperidine fragment) |
| 83 | [C₄H₃S]⁺ | Cleavage of C2-Thiophene bond (thiophene fragment) |
| 56 | [C₃H₆N]⁺ | Cleavage of the piperidine ring |
X-ray Diffraction (XRD) for Solid-State Structure Analysis and Intermolecular Interactions
X-ray diffraction (XRD) on a single crystal provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight. For example, the crystal structure of 3,5-diethyl-2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate (B76445) confirms that the piperidine ring adopts a stable chair conformation. In this derivative, the thiophene rings occupy equatorial positions on the piperidine ring to minimize steric hindrance.
Interactive Data Table: Representative Crystallographic Data for a Thiophene-Piperidine Derivative
Data based on a related 4-(2-keto-1-benzimidazolinyl)piperidine (B138732) derivative. researchgate.net
| Parameter | Value | Description |
| Crystal System | Triclinic | The fundamental repeating unit shape |
| Space Group | P-1 | The set of symmetry operations for the crystal |
| a (Å) | 7.1606 | Unit cell dimension |
| b (Å) | 10.4832 | Unit cell dimension |
| c (Å) | 14.6933 | Unit cell dimension |
| α (°) | 100.870 | Unit cell angle |
| β (°) | 97.046 | Unit cell angle |
| γ (°) | 94.549 | Unit cell angle |
| Key Feature | Chair Conformation | Confirmed stable conformation of the piperidine ring |
| Interactions | Hydrogen Bonding | Expected N-H···N and N-H···S bonds stabilize the structure |
Computational and Theoretical Chemistry Studies on 2 Thiophen 2 Yl Piperidin 4 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost. For 2-(Thiophen-2-YL)piperidin-4-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting its behavior. researchgate.netresearchgate.net
Geometry Optimization and Vibrational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, the forces on each atom are calculated and minimized until a stable, low-energy conformation is found. For this compound, this process would define the precise bond lengths, bond angles, and dihedral angles between the thiophene (B33073) and piperidine (B6355638) rings. The piperidine ring is expected to adopt a stable chair conformation. researchgate.net
Following optimization, vibrational analysis is performed. This calculation determines the harmonic vibrational frequencies of the molecule. researchgate.net The results serve two key purposes: first, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Second, the calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to support the structural characterization of the compound. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gap
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amine group, while the LUMO may be distributed over the thiophene ring.
Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical but representative values for FMO analysis based on similar heterocyclic compounds.
| Parameter | Value (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.0 eV |
| Energy Gap (ΔE) | 5.2 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface is colored according to the electrostatic potential: red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate, near-zero potential.
For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, identifying these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to nucleophilic interaction.
Global and Local Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is given by χ = -μ.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
Table 2: Calculated Global Reactivity Descriptors This table contains hypothetical but representative values based on the FMO data in Table 1.
| Descriptor | Formula | Value (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.6 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.6 |
| Electronegativity (χ) | -μ | 3.6 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.49 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov This analysis quantifies hyperconjugative interactions, which are key to understanding molecular stability. acadpubl.eu
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects on Reactivity
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov
In Silico Prediction of Molecular Interactions and Binding Modes (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For analogues of this compound, docking studies have been instrumental in elucidating potential mechanisms of action and guiding the design of more potent and selective inhibitors for various biological targets.
Research on thiophene and piperidine-containing compounds has demonstrated their potential to interact with a wide array of proteins. For instance, molecular docking studies on various thiophene derivatives have predicted significant inhibitory potential against different enzymes. One study investigating novel thiazole, thiophene, and 2-pyridone compounds found that a thiophene derivative exhibited a high binding affinity for its target protein (PDB ID: 2ra3) with a docking score of -7.5094 kcal/mol. rsc.org Similarly, derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine were docked into the active site of Cyclin-Dependent Kinase 2 (CDK-2), with some compounds showing docking scores as favorable as -10.654 kcal/mol, suggesting strong binding interactions. nih.gov
In the context of HIV research, piperidine-substituted thieno[3,2-d]pyrimidines were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org Docking studies revealed that these molecules could occupy the NNRTI-binding pocket, with specific moieties forming crucial hydrogen bonds with key amino acid residues like Val106. acs.org Another study focused on phenyl hydrazine (B178648) derivatives of piperidones as potential anticancer agents by targeting dihydrofolate reductase. The docking results indicated significant binding potency, with glide scores reaching -7.88, and highlighted hydrogen bond interactions with residues such as THR56 and SER59. nih.gov
These computational predictions of binding modes are crucial for structure-based drug design. They allow medicinal chemists to visualize how a molecule fits into its receptor, which interactions are key for binding, and how the molecule's structure can be modified to improve its affinity and specificity.
Interactive Table: Molecular Docking Studies of Thiophene-Piperidine Analogues
| Compound Class | Protein Target (PDB ID) | Key Findings & Docking Scores (kcal/mol) | Reference |
| Thiophene Derivatives | Not Specified (PDB ID: 2ra3) | Showed considerable inhibition with a maximum binding affinity of -7.5094. | rsc.org |
| Piperidine-substituted thieno[3,2-d]pyrimidines | HIV-1 RT (PDB: 6c0j) | Occupy NNRTI-binding pocket; form hydrogen bonds with Val106. | acs.org |
| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues | Not Specified | In silico studies suggested molecules are less toxic and can be considered possible hits for drug discovery. | whiterose.ac.uk |
| Phenyl hydrazine derivatives of piperidones | Dihydrofolate reductase | Exhibited significant binding potency with a glide score of -7.88; H-bonds with THR56, SER59. | nih.gov |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives | CDK-2 (PDB ID: 2R3J) | Powerful binding interaction with the active site; top scores of -10.654 and -10.169. | nih.gov |
| Carbothioamide derivatives | Not Specified (PDB ID: 1X2J) | Molecular docking studies performed to investigate binding patterns and interactions. | colab.ws |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
For analogues related to this compound, QSAR studies have been pivotal in identifying the key structural features that govern their biological effects. A study on a series of 43 thiophene analogues as anti-inflammatory agents utilized the Hansch analysis, a classic QSAR approach. ibm.com The resulting models revealed that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment, played a dominant role in modulating the anti-inflammatory activity. ibm.com This insight allows for the rational design of new analogues with enhanced potency by tuning these electronic parameters.
In another example, 2D-QSAR models were developed for 1H-3-indolyl derivatives, which included compounds containing both thiophene and pyrimidine (B1678525) rings. acs.org These models are used to predict the potential of various chemicals and their biological activities through statistical calculations, providing reliable results when based on solid initial data. acs.org Similarly, QSAR modeling has been applied to piperidinopyridine and piperidinopyrimidine analogues targeting oxidosqualene cyclase, an enzyme in the cholesterol biosynthesis pathway. nih.gov By calculating electronic, steric, and hydrophobic descriptors, predictive models were developed using techniques like multiple linear regression (MLR) and support vector machines (SVM), which successfully guided the rational design of new cholesterol-lowering agents. nih.gov
The development of non-linear QSAR models, such as those using gene expression programming, has also shown great promise. For a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a non-linear model demonstrated excellent predictive performance, capturing complex relationships between molecular descriptors and biological activity that linear models might miss. nih.gov
Interactive Table: QSAR Modeling Studies of Related Analogues
| Compound Series | Biological Activity | QSAR Methodology | Key Descriptors/Findings | Reference |
| Thiophene Analogues | Anti-inflammatory | Hansch Analysis, Cluster Analysis | Electronic properties (ELUMO, dipole moment) are dominant in modulating activity. | ibm.com |
| 1H-3-Indolyl (including thiophene) Derivatives | Antioxidant | 2D-QSAR | Predicts potential based on statistical calculations of structural features. | acs.org |
| Piperidinopyridine & Piperidinopyrimidine Analogues | Oxidosqualene Cyclase Inhibition | MLR, SVM, PLS | Models based on electronic, steric, and hydrophobic descriptors guide rational design. | nih.gov |
| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one Derivatives | Anticancer (Osteosarcoma) | Gene Expression Programming (Non-linear) | Captures complex, non-linear descriptor-activity relationships for improved prediction. | nih.gov |
Computational Optimization of Reaction Conditions and Pathways
The synthesis of complex molecules like this compound and its analogues often involves multi-step reaction sequences. Computational chemistry offers powerful tools to optimize these syntheses, leading to higher yields, reduced waste, and improved efficiency. Methods such as Density Functional Theory (DFT) can be used to investigate reaction mechanisms, transition states, and the stability of intermediates, providing a rationale for observed experimental outcomes and guiding the selection of optimal reaction conditions.
For instance, DFT studies have been employed to investigate the synthesis of piperidine derivatives. One study used DFT calculations to understand the intramolecular C–H amination for synthesizing both pyrrolidines and piperidines, proposing a catalytic cycle and explaining the role of different ligands in catalyst efficiency. acs.org Such mechanistic insights are invaluable for optimizing the catalyst and reaction conditions. Another DFT study focused on the structural and electronic properties of piperidine derivatives, exploring how substituents and conformational effects influence their stability and reactivity. rsc.org
Beyond mechanistic studies, computational approaches are being integrated with automated systems to streamline process optimization. Bayesian optimization, a powerful statistical method, can be coupled with robotic multi-step flow synthesis platforms. nih.gov This approach allows for the efficient optimization of both continuous (e.g., temperature, residence time) and categorical (e.g., reagent, solvent) reaction variables. nih.gov Such automated systems can rapidly explore a vast experimental space to identify optimal conditions for a multi-step synthesis, significantly accelerating process development. whiterose.ac.uknih.gov
Applications As a Research Tool and Chemical Probe in Molecular Biology and Chemical Biology
Investigation of Molecular Target Interactions through In Vitro Studies
The thiophene-piperidine core structure is a key pharmacophore that facilitates interactions with a range of biological macromolecules. In vitro studies are fundamental in characterizing these interactions, providing crucial data on binding affinity, selectivity, and mechanisms of action.
Receptor Binding Affinity and Selectivity Studies
Derivatives of the 2-(thiophen-2-yl)piperidine (B2822841) scaffold have been extensively studied for their binding affinity and selectivity towards various receptors, particularly those involved in neurotransmission. While direct binding data for 2-(Thiophen-2-YL)piperidin-4-amine is not extensively published, the analysis of its derivatives provides significant insights into the potential of this scaffold.
For instance, a series of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives, which incorporate a thiophene (B33073) ring system, have demonstrated high affinity and selectivity for the 5-HT(1A) serotonin (B10506) receptor. nih.gov The most potent compound in one study, 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-6-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one, exhibited a Ki of 0.19 nM with 115-fold selectivity over the α1-adrenergic receptor. nih.gov The length of the alkyl chain connecting the thiophene and piperazine (B1678402) moieties was found to be a critical determinant of binding affinity. nih.gov
Similarly, derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazine (p-MPPI), which contain a piperazine ring that is structurally related to piperidine (B6355638), have shown high affinity for 5-HT1A receptors. nih.gov Modifications to the benzamido group highlighted the sensitivity of receptor binding to the size of substituents. nih.gov
Furthermore, the thiophene-piperidine scaffold has been explored in the context of cannabinoid receptors. One study led to the discovery of a pyrazole (B372694) derivative incorporating a thiophene and a piperidine moiety as a potential peripheral cannabinoid-1 (CB1) receptor inverse agonist. nih.gov
The table below summarizes the binding affinities of representative thiophene-piperidine derivatives for various receptors.
| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |
| [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinones | 5-HT1A | 0.19 nM - 1499 nM | High vs. α1-adrenergic receptors | nih.gov |
| p-MPPI Derivatives | 5-HT1A | 2.2 nM - >50 nM | --- | nih.gov |
| Thiazolo[5,4-d]pyrimidine Derivatives | Adenosine (B11128) A2A | 8.62 nM | Selective vs. other adenosine receptors | mdpi.com |
| Pyrazole-Thiophene-Piperidine Derivative | Cannabinoid CB1 | --- | Peripheral vs. Central | nih.gov |
Enzyme Inhibition Mechanisms (e.g., Lysyl Oxidase, Tubulin Polymerization, Cyclin-Dependent Kinase 2, DNA Gyrase)
The 2-(thiophen-2-yl)piperidine scaffold has proven to be a valuable starting point for the development of potent enzyme inhibitors targeting a range of enzymes implicated in various diseases.
Lysyl Oxidase (LOX): A high-throughput screen identified (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine as an inhibitor of lysyl oxidase (LOX), an enzyme critical in cancer metastasis, with an IC50 of 19 μM. nih.gov Subsequent structure-activity relationship (SAR) studies on this aminomethylenethiophene (AMT) scaffold revealed that modifications to the piperidine ring could significantly enhance potency. nih.gov For example, replacing the piperidine with an indoline (B122111) or tetrahydroquinoline moiety resulted in approximately a 10-fold increase in inhibitory activity. nih.gov Pan-lysyl oxidase (pan-LOX) inhibitors have been shown to disrupt the desmoplastic stroma in cholangiocarcinoma, rendering tumors more susceptible to chemotherapy. nih.gov
Tubulin Polymerization: Thiophene-containing compounds have been investigated as inhibitors of tubulin polymerization, a key process in cell division and a target for anticancer drugs. Pyrazoline derivatives bearing a thiophene moiety have demonstrated potent tubulin polymerization inhibitory activity. nih.gov Similarly, furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives were synthesized and evaluated for their microtubule-destabilizing effects, with some compounds showing potent cytotoxic activity against various cancer cell lines by binding to the colchicine (B1669291) site of tubulin. rsc.org
Cyclin-Dependent Kinase 2 (CDK2): The piperidine sulfonamide motif is a known binder to the lower hinge region of CDK2, a key regulator of the cell cycle. nih.gov The discovery of selective tertiary amide inhibitors of CDK2 started from historical compounds and, through structure-based design, led to potent and selective tool compounds. nih.gov While not directly featuring a thiophene, the established role of the piperidine moiety in CDK2 inhibition suggests the potential for thiophene-piperidine derivatives in this area. Research on other kinase inhibitors has also incorporated piperazine, a related heterocycle, in the design of CDK inhibitors. nih.gov
DNA Gyrase and Topoisomerase II: While direct inhibition of DNA gyrase by this compound is not well-documented, related structures have shown activity against topoisomerases. Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine derivatives were identified as specific catalytic inhibitors of topoisomerase II, acting through a non-intercalative DNA-binding mechanism. nih.gov
The table below presents the inhibitory activities of representative compounds with thiophene-piperidine or related scaffolds against various enzymes.
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Mechanism of Inhibition | Reference |
| Aminomethylenethiophene Derivatives | Lysyl Oxidase (LOX) | IC50 = 19 μM (initial hit) | --- | nih.gov |
| Pyrazoline-Thiophene Derivatives | Tubulin Polymerization | Potent inhibition, comparable to colchicine | Binds to the colchicine site | nih.gov |
| Indole-Thiophene Derivatives | Tubulin Polymerization | LC50 = 71 nM (for derivative 6i) | Microtubule destabilization | rsc.org |
| Dihydroxylated Pyridine-Thiophene Derivatives | Topoisomerase II | --- | Non-intercalative DNA binding | nih.gov |
| Piperidine Sulfonamide Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | --- | Binds to the lower hinge region | nih.gov |
Modulation of Specific Biochemical Pathways (e.g., Neurotransmitter Systems, Signaling Pathways)
The ability of 2-(thiophen-2-yl)piperidine derivatives to interact with key receptors and enzymes translates into the modulation of critical biochemical pathways.
Neurotransmitter Systems: Compounds containing the piperidine-piperazine structure are known to act as ligands for dopamine, serotonin, and norepinephrine (B1679862) receptors and transporters. google.com Dysfunction in these monoamine neurotransmitter systems is implicated in various neurological and psychiatric disorders. google.com The high affinity of certain thiophene-piperidine derivatives for serotonin receptors, as discussed in section 7.1.1, underscores their potential to modulate serotonergic signaling pathways.
Kinase Signaling Pathways: Kinase inhibitors often target signaling pathways that are dysregulated in cancer, leading to uncontrolled cell proliferation. nih.gov Thiophene derivatives have been developed as inhibitors of kinases such as DYRK1A, DYRK1B, and CLK1, which are implicated in cancer and neurodegenerative diseases. researchgate.net For example, a dual DYRK/CLK1 inhibitor based on a thiophene scaffold showed potent activity with IC50 values in the nanomolar range. researchgate.net Inhibition of these kinases can lead to increased apoptosis and reactive oxygen species (ROS) levels in cancer cells. researchgate.net Furthermore, piperazine derivatives have been shown to inhibit a wide range of kinases involved in cancer, including ALK, EGFR, and VEGFR-2. nih.gov
Elucidation of Molecular Mechanisms of Observed Biological Activity
The 2-(thiophen-2-yl)piperidine scaffold serves as an excellent tool for elucidating the molecular mechanisms underlying biological activity. By systematically modifying the core structure and observing the effects on biological targets, researchers can gain a deeper understanding of the molecular interactions at play.
For instance, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), piperidine-substituted thiophene[3,2-d]pyrimidine derivatives were designed. nih.gov Co-crystal structures revealed that the piperidine-CH₂-benzenesulfonamide motif occupies a tolerant region of the NNRTI-binding pocket, pushing away proline residues and extending into the solvent-exposed surface of the enzyme. nih.gov This detailed structural information helps to explain the improved drug resistance profile of these compounds.
In the context of GABAA receptors, a series of 5-(piperidin-4-yl)-3-hydroxypyrazole analogues were synthesized as bioisosteres of known partial agonists. nih.gov Docking studies using a GABAA receptor homology model, combined with SAR data, suggested that N1-substituted analogues share a common binding mode in the orthosteric binding site. nih.gov Interestingly, N2-substituted analogues were proposed to adopt a flipped orientation within the binding pocket, highlighting the conformational flexibility of the scaffold and its ability to adapt to the molecular environment of the target. nih.gov
Utilization as a Scaffold for Rational Design of Novel Chemical Probes
The favorable physicochemical properties and synthetic tractability of the 2-(thiophen-2-yl)piperidine core make it an attractive scaffold for the rational design of novel chemical probes. These probes are essential for identifying and validating new drug targets and for studying biological processes in real-time.
The versatility of the thiophene-piperidine scaffold is evident in its use for creating diverse chemical libraries. For example, the piperidine ring can be functionalized at the nitrogen atom or other positions, while the thiophene ring can undergo various substitution reactions. This allows for the systematic exploration of chemical space to optimize interactions with a target of interest.
The development of inhibitors for lysyl oxidase, as mentioned earlier, exemplifies the use of a thiophene-piperidine derivative as a starting point for rational drug design. nih.gov Similarly, the 5-(piperidin-4-yl)-3-hydroxypyrazole scaffold has been used to probe the orthosteric binding site of the GABAA receptor. nih.gov Furthermore, the thiophene-piperidine core is a feature in compounds designed for a variety of other targets, highlighting its broad applicability as a privileged scaffold in medicinal chemistry.
Role in Understanding Structure-Activity Relationships (SAR) for Heterocyclic Systems
In the development of HIV-1 NNRTIs, SAR studies revealed that substituents on the phenyl ring of the "right wing" of the molecule were crucial for anti-HIV-1 activity. nih.gov The replacement of a sulfonamide group with a dimethylphosphine (B1204785) oxide or a phosphonate (B1237965) ester group led to a significant enhancement in activity. nih.gov
For the lysyl oxidase inhibitors based on the aminomethylenethiophene scaffold, SAR exploration showed that modifications to the aminomethylene group and the thiophene ring were generally detrimental to activity. nih.gov In contrast, substitutions on the sulfonamide linker, particularly the incorporation of cyclic structures like indoline and tetrahydroquinoline, led to a marked increase in potency. nih.gov
In the case of GABAA receptor antagonists, SAR studies on 5-(piperidin-4-yl)-3-hydroxypyrazole analogues demonstrated that substitution at the N1- or N2-position of the pyrazole ring with alkyl or aryl groups resulted in compounds with high binding affinities. nih.gov
Application in Supramolecular Chemistry and Self-Assembly Studies
While direct studies on the supramolecular chemistry and self-assembly of this compound are not extensively documented, the inherent structural motifs of the thiophene and piperidine rings suggest a significant potential for its application in this field. The behavior of related thiophene-based and piperidine-containing molecules provides a foundation for predicting the self-assembly behavior of this compound.
The structural characteristics of this compound, namely the aromatic thiophene ring, the flexible piperidine ring, and the primary amine group, allow for a variety of non-covalent interactions that are fundamental to supramolecular assembly. These interactions include:
Hydrogen Bonding: The primary amine on the piperidine ring can act as a hydrogen bond donor, while the nitrogen atom within the piperidine ring and the sulfur atom in the thiophene ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a crucial driver for the formation of ordered supramolecular structures.
π-π Stacking: The electron-rich thiophene ring can participate in π-π stacking interactions with other aromatic systems. This type of interaction is a significant force in the self-assembly of many organic molecules, leading to the formation of columnar or lamellar structures.
CH-π Interactions: The C-H bonds of the piperidine ring can interact with the π-system of the thiophene ring of an adjacent molecule, further stabilizing supramolecular assemblies.
The interplay of these non-covalent forces can lead to the formation of various supramolecular architectures, such as nanoparticles, nanofibers, and gels. For instance, studies on other thiophene-based π-conjugated molecules have demonstrated their ability to self-assemble into nanoparticles in organic solvents, with the morphology of the assemblies changing to nanofibers with variations in solvent composition. nih.gov The fluorescence properties of such assemblies were also found to be dependent on the self-assembly state, suggesting potential applications in sensors and optoelectronic devices. nih.gov
The piperidine moiety, a common feature in many biologically active molecules and synthetic building blocks, can influence the geometry and stability of the resulting supramolecular structures. nih.govnih.govnih.gov Its conformational flexibility can allow for the fine-tuning of the packing arrangements in the solid state or in solution.
The potential for this compound to form host-guest complexes is another area of interest in supramolecular chemistry. The piperidine ring could potentially encapsulate small guest molecules, or the entire molecule could act as a guest within a larger host system, such as a cyclodextrin (B1172386) or a calixarene. This could lead to the development of novel drug delivery systems or molecular sensors.
Potential Supramolecular Structures and Interactions
The table below summarizes the potential non-covalent interactions and the resulting supramolecular structures that could be formed by this compound, based on the known behavior of its constituent chemical moieties.
| Non-Covalent Interaction Type | Potential Interacting Groups on this compound | Potential Resulting Supramolecular Structure |
| Hydrogen Bonding | Primary amine (donor), Piperidine nitrogen (acceptor), Thiophene sulfur (acceptor) | Chains, sheets, 3D networks |
| π-π Stacking | Thiophene ring | Columnar stacks, lamellar structures |
| CH-π Interactions | Piperidine C-H bonds and Thiophene π-system | Interlocked networks |
| Host-Guest Interactions | Piperidine ring as host or entire molecule as guest | Inclusion complexes, encapsulated systems |
It is important to note that the specific self-assembly behavior of this compound would be highly dependent on factors such as solvent, temperature, concentration, and the presence of other chemical species. Further experimental and computational studies are needed to fully explore and confirm the potential of this compound in the field of supramolecular chemistry and self-assembly.
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric and Stereoselective Synthesis Strategies for Complex Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric and stereoselective methods for the synthesis of complex derivatives of 2-(thiophen-2-yl)piperidin-4-amine is a primary focus. The piperidine (B6355638) ring is a common feature in many natural alkaloids and pharmaceutical drugs. scispace.comrsc.org Therefore, creating synthetic routes that precisely control the three-dimensional arrangement of atoms is crucial for producing enantiomerically pure compounds with optimized therapeutic effects.
Current research is exploring biosynthesis-inspired strategies, such as stereoselective three-component vinylogous Mannich-type reactions, to assemble multi-substituted chiral piperidines. scispace.comrsc.org These methods utilize chiral auxiliaries or catalysts to guide the formation of specific stereoisomers. rsc.org For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective and stereoselective functionalization of the piperidine ring, allowing for the synthesis of specific positional analogues. nih.gov Future efforts will likely focus on developing even more efficient and versatile catalytic systems, including those based on earth-abundant metals, and exploring novel reaction cascades that can construct complex molecular architectures in a single step. nih.gov
Key Synthetic Approaches Being Explored:
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Mannich Reactions | A three-component reaction to create chiral dihydropyridinone intermediates, which can be further modified. scispace.comrsc.org | High stereoselectivity, access to diverse derivatives. |
| Oxidative C-H Functionalization | Using reagents like DDQ to form piperidine structures from N-vinyl amides with high stereocontrol. rsc.org | Rapid reactions at room temperature, good efficiency. |
| Reductive Amination/Aza-Michael Addition | A de novo diastereoselective approach using readily available starting materials. thieme-connect.com | Modular, allows for incorporation of various aryl and heteroaryl amines. |
| Rhodium-Catalyzed C-H Insertions | Catalyst-controlled site-selective functionalization of the piperidine ring. nih.gov | Precise control over substituent positioning (2-, 3-, or 4-position). |
Exploration of Advanced Derivatization for Enhanced Specificity and Research Utility
To enhance the biological specificity and utility of this compound as a research tool, advanced derivatization strategies are being investigated. This involves the targeted modification of the core scaffold to improve properties such as target affinity, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups at various positions on the thiophene (B33073) and piperidine rings influence biological activity. acs.org
For example, in the context of developing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives of a piperidine-substituted thiophene[3,2-d]pyrimidine scaffold have been synthesized. nih.gov By replacing potentially toxic groups with moieties like dimethylphosphine (B1204785) oxide, researchers aimed to improve solubility and reduce toxicity while maintaining or enhancing antiviral potency. nih.gov Molecular docking studies help to understand the binding interactions of these derivatives with their target proteins, guiding further optimization. nih.gov Future work will involve the systematic exploration of a wide range of substituents and the use of techniques like isosteric replacement to fine-tune the compound's properties for specific biological targets. nih.gov
Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of derivatives of this compound. mdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and predict the properties of novel compounds, significantly accelerating the drug discovery process. researchgate.netyoutube.com
Applications of AI in Compound Development:
| AI Application | Description | Impact on Research |
| Activity Prediction | ML models predict the biological activity of new derivatives against specific targets. nih.govnih.govresearchgate.net | Reduces the need for extensive initial screening, saving time and resources. |
| De Novo Design | Generative models create novel molecular structures with desired therapeutic profiles. wiley.com | Expands the chemical space explored for new drug candidates. |
| Synthesis Prediction | AI predicts optimal reaction conditions and sites for chemical modification. news-medical.net | Streamlines chemical synthesis and reduces experimental effort. |
| ADMET Prediction | Models forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. youtube.com | Helps to identify and eliminate non-viable drug candidates early in development. |
Expanding the Scope of Molecular Probe Applications in Complex Biological Systems
Derivatives of this compound hold significant promise as molecular probes for studying complex biological systems. A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to investigate its function in cells and organisms. northwestern.edu The development of such probes is a key area of focus, with organizations like the National Institutes of Health (NIH) actively encouraging research in this field to understand biological processes relevant to various diseases. unthsc.edunih.gov
By attaching fluorescent tags or other reporter groups to the this compound scaffold, scientists can create probes for use in techniques like fluorescence imaging and activity-based protein profiling. acs.org Thiophene-based fluorescent probes, for example, can act as molecular rotors, where their fluorescence properties change in response to interactions with biomolecules or changes in the microenvironment. nih.gov This allows for the real-time monitoring of biological processes. nih.gov Future research will focus on designing probes with improved photophysical properties, enhanced cell permeability, and greater target specificity to enable the study of increasingly complex biological questions, particularly in the context of neurological disorders. acs.org
Investigations into Multi-Target Modulating Derivatives for Polypharmacology Studies
There is a growing interest in developing drugs that can modulate multiple biological targets simultaneously, a concept known as polypharmacology. This approach can be particularly beneficial for treating complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. The this compound scaffold, with its potential for diverse functionalization, is an excellent starting point for designing multi-target modulators. researchgate.net
Q & A
Q. What mechanistic insights explain contradictions in catalytic amination yields for thiophene-piperidine hybrids?
- Methodological Answer : Perform kinetic studies (e.g., Eyring plots) to compare activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination). Use DFT to identify transition states and steric/electronic bottlenecks. Cross-validate with Hammett plots for substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
